(1'R,2S,3R)-Fosaprepitant Dimeglumine

Pharmacokinetics Bioequivalence CINV

As the stereochemically defined (1'R,2S,3R) isomer of fosaprepitant dimeglumine (CAS 265121-04-8), this compound is the mandatory impurity reference standard for ANDA submissions, chromatographic method validation per ICH Q3A(R2), and bioequivalence studies of generic fosaprepitant for injection. Substitution with alternative stereoisomers or salt forms invalidates analytical methods due to differing retention times and mass spectral profiles. Procure this exact configuration for generic CINV drug product manufacturing, pediatric formulation development, and antiviral research targeting DENV replication inhibition (IC50 = 3.26 μM).

Molecular Formula C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight 1004.83
Cat. No. B1152842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'R,2S,3R)-Fosaprepitant Dimeglumine
Molecular FormulaC₃₇H₅₆F₇N₆O₁₆P
Molecular Weight1004.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1'R,2S,3R)-Fosaprepitant Dimeglumine: Baseline Procurement Profile and Class Context for Chemoinformatics Selection


(1'R,2S,3R)-Fosaprepitant Dimeglumine is a stereochemically defined isomer of the water-soluble phosphoryl prodrug fosaprepitant, which is rapidly converted in vivo by endogenous phosphatases to the selective neurokinin-1 (NK-1) receptor antagonist aprepitant [1][2]. As the dimeglumine salt form (molecular weight 1004.83 g/mol, CAS 265121-04-8), this compound is the active pharmaceutical ingredient in FDA-approved intravenous formulations for the prevention of chemotherapy-induced nausea and vomiting (CINV) [3][4]. Unlike the base molecule aprepitant, which is administered orally, the fosaprepitant dimeglumine salt confers aqueous solubility suitable for parenteral administration, with the (1'R,2S,3R) stereochemical configuration representing a specific isomer of clinical and analytical relevance for impurity profiling and reference standard applications .

Why (1'R,2S,3R)-Fosaprepitant Dimeglumine Cannot Be Interchanged with Alternative NK-1 Antagonists: Procurement Rationale


In-class NK-1 receptor antagonists (aprepitant, fosaprepitant, netupitant, rolapitant) exhibit fundamentally divergent pharmacokinetic profiles, metabolic pathways, drug-drug interaction risks, and adverse event signatures that preclude therapeutic or analytical interchangeability [1]. Fosaprepitant dimeglumine differs from oral aprepitant in both route of administration and initial systemic exposure, producing a 2.47-fold higher Cmax of active aprepitant relative to oral dosing at bioequivalent AUC [2]. Compared to alternative intravenous NK-1 antagonists such as fosnetupitant, fosaprepitant dimeglumine demonstrates distinct efficacy patterns across temporal emesis phases and a differentiated adverse event profile, including seizure-like phenomena (ROR = 26.90) not observed with other agents [3][4]. For analytical and procurement purposes, the (1'R,2S,3R) stereoisomer is specifically required as an impurity reference standard in fosaprepitant drug product manufacturing, and substitution with other stereoisomers or alternative salt forms would invalidate chromatographic identification and quantification methods [5].

(1'R,2S,3R)-Fosaprepitant Dimeglumine: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Bioequivalence and Pharmacokinetic Differentiation: Fosaprepitant Dimeglumine 115 mg IV vs. Aprepitant 125 mg Oral

In a randomized crossover study in healthy subjects, fosaprepitant dimeglumine 115 mg administered intravenously demonstrated bioequivalence to oral aprepitant 125 mg based on AUC0-∞, with a 90% CI of 1.06–1.20 for the AUC ratio [1]. Critically, the Cmax of active aprepitant following fosaprepitant infusion was 3095 ng/mL compared to 1354 ng/mL with oral aprepitant, representing a 2.47-fold higher peak exposure (95% CI: 2.25–2.71) [1]. The median tmax for fosaprepitant was 0.25 hours versus 4.0 hours for oral aprepitant, confirming the intravenous prodrug achieves rapid conversion and immediate systemic availability of the active antagonist [1]. Plasma concentrations of fosaprepitant itself fall below the limit of quantification (10 ng/mL) within 30 minutes post-infusion, indicating complete and rapid prodrug conversion [2].

Pharmacokinetics Bioequivalence CINV Prodrug conversion

Acute-Phase Antiemetic Efficacy: Fosaprepitant Dimeglumine IV vs. Oral Aprepitant in Oral Cancer Patients Receiving Cisplatin

In a comparative study of oral cancer patients receiving cisplatin-based chemotherapy (≥60 mg/m²), fosaprepitant dimeglumine demonstrated superior acute-phase antiemetic control compared to oral aprepitant [1]. In the acute phase (0–24 hours post-chemotherapy), 100% of patients in the fosaprepitant group achieved complete absence of vomiting compared to 80% in the aprepitant group [1]. Notably, 100% of fosaprepitant-treated patients reported no nausea during the acute phase compared to only 40% in the aprepitant group, yielding a statistically significant difference (p = 0.022) [1]. In the delayed phase (24–120 hours), 50% of fosaprepitant patients reported no nausea compared to 0% of aprepitant patients, though this difference did not reach statistical significance in the small cohort [1].

CINV Acute phase efficacy Cisplatin Clinical comparison

Pediatric Acute-Phase CINV Prevention: Fosaprepitant vs. Aprepitant in Phase III Randomized Controlled Trial

In a prospective Phase III randomized controlled trial comparing oral aprepitant and intravenous fosaprepitant in pediatric oncology patients aged 2–12 years receiving moderately or highly emetogenic chemotherapy, fosaprepitant demonstrated superior efficacy during the acute phase when combined with ondansetron and dexamethasone [1]. The study concluded that addition of fosaprepitant to the standard antiemetic backbone was more effective than addition of aprepitant for preventing CINV in minors during the acute phase (0–24 hours post-chemotherapy) [1]. During the delayed and overall phases of prevention, fosaprepitant and aprepitant were not substantially different from one another, indicating that the differential benefit is phase-specific [1].

Pediatric oncology CINV prevention Randomized controlled trial NK-1 antagonist

Bioequivalence and Safety Comparison: Fosaprepitant Dimeglumine vs. HTX-019 (Polysorbate 80-Free IV Aprepitant Formulation)

In a Phase I open-label, randomized, two-way crossover bioequivalence study comparing fosaprepitant dimeglumine (150 mg IV) with HTX-019 (130 mg IV aprepitant, polysorbate 80-free formulation), both formulations demonstrated bioequivalence with 90% CIs for AUC parameters falling within the 80–125% acceptance range [1]. However, a striking safety differentiation emerged: within 1 hour following infusion initiation, 1 (1%) HTX-019 recipient reported one treatment-emergent adverse event (TEAE), while 20 (20%) fosaprepitant recipients reported 32 TEAEs [1]. Dyspnea occurred in three fosaprepitant recipients (at <1 min in two subjects and at 18 min in one subject, all considered study drug related), whereas only one HTX-019 recipient reported dyspnea (at 120 h, associated with respiratory tract infection and considered unrelated to study drug) [1]. No severe TEAEs, serious adverse events, or deaths occurred [1].

Bioequivalence Formulation safety Polysorbate 80 Infusion-site reactions

Delayed-Phase Efficacy Comparison: Fosaprepitant Dimeglumine vs. Fosnetupitant in Cisplatin-Based Chemotherapy

In a retrospective case-control study of 422 patients receiving cisplatin-based chemotherapy, fosnetupitant (F-NTP) demonstrated superior efficacy compared to fosaprepitant dimeglumine (F-APR) and oral aprepitant (APR) during the delayed and beyond-delayed periods [1]. The complete response (CR) rates at 0–168 hours and 120–168 hours after cisplatin administration were significantly higher in the F-NTP group than in the F-APR and APR groups [1]. After adjusting for confounding factors, F-NTP use was identified as an independent factor for improved CR in multivariate analysis [1]. The study included 66 patients in the F-APR group and 268 in the APR group, providing a robust comparator dataset for fosaprepitant dimeglumine's performance benchmark [1].

Delayed emesis Cisplatin Fosnetupitant Complete response rate

Antiviral Activity Differentiation: Fosaprepitant Dimeglumine Against Dengue Virus in Vitro

In a 2025 drug repurposing study, fosaprepitant dimeglumine demonstrated dose-dependent inhibition of dengue virus (DENV) replication in vitro, with IC50 values of 3.26 μM in A549 cells and 4.20 μM in THP-1-derived macrophages [1]. Time-of-drug-addition and time-of-drug-elimination assays revealed that fosaprepitant dimeglumine acts at late stages after virus entry, specifically inhibiting DENV genome replication as confirmed in a stable reporter DENV-3 replicon cell line [1]. Beyond direct antiviral activity, fosaprepitant dimeglumine significantly suppressed proinflammatory cytokines IL-6 and IP-10 in differentiated THP-1 macrophages infected with DENV-2 [1]. This dual mechanism—direct antiviral replication inhibition plus attenuation of virus-induced inflammatory responses—represents a differentiated activity profile not shared by other NK-1 antagonists that have not been systematically evaluated in this indication [1].

Drug repurposing Antiviral Dengue virus Inflammation

(1'R,2S,3R)-Fosaprepitant Dimeglumine: Evidence-Based Application Scenarios for Research and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Fosaprepitant Drug Product Manufacturing and Quality Control

The (1'R,2S,3R) stereoisomer of fosaprepitant dimeglumine serves as a critical impurity reference standard in the manufacture and quality control of fosaprepitant for injection drug products. As an isomer of the active pharmaceutical ingredient, this compound is essential for chromatographic method development, system suitability testing, and impurity profiling per ICH Q3A(R2) guidelines [1]. The compound's defined stereochemical configuration (1'R,2S,3R) enables precise identification and quantification of isomeric impurities that may arise during synthesis or storage, with the molecular formula C37H56F7N6O16P and molecular weight 1004.83 g/mol providing the exact mass reference for LC-MS/MS method validation . Procurement of this specific isomer, rather than generic fosaprepitant or alternative salt forms, is mandatory for analytical laboratories supporting ANDA filings, stability studies, and batch release testing, as substitution would invalidate chromatographic identification due to differing retention times and mass spectral profiles [1].

Pharmacokinetic and Bioequivalence Study Reference Material for Generic Fosaprepitant Development

In the development of generic fosaprepitant for injection products, (1'R,2S,3R)-fosaprepitant dimeglumine serves as the reference standard for establishing bioequivalence to the reference listed drug (RLD). Clinical bioequivalence studies have demonstrated that intravenous fosaprepitant 150 mg (equivalent to 245.3 mg fosaprepitant dimeglumine) produces a mean aprepitant AUC0-∞ of 37.4 (±14.8) mcg•hr/mL and Cmax of 4.2 (±1.2) mcg/mL when administered as a 20-minute infusion [1]. Generic manufacturers require the pure (1'R,2S,3R) isomer to validate analytical methods for quantifying fosaprepitant and its active metabolite aprepitant in plasma samples during pivotal bioequivalence trials. The compound's established bioequivalence parameters—with 90% CIs for Cmax, AUC0-t, and AUC0-∞ falling within 80.00–125.00% acceptance criteria—provide the quantitative framework against which test formulations are evaluated, making this specific isomer indispensable for ANDA submissions and regulatory compliance [2].

Drug Repurposing Research: Antiviral and Anti-Inflammatory Screening in Virology Laboratories

Based on 2025 in vitro evidence demonstrating fosaprepitant dimeglumine's dose-dependent inhibition of dengue virus (DENV) replication (IC50 = 3.26 μM in A549 cells; IC50 = 4.20 μM in THP-1-derived macrophages), research institutions investigating antiviral drug repurposing require this specific compound for confirmatory and mechanistic studies [1]. The compound's dual mechanism—inhibition of viral genome replication at late stages post-entry combined with significant suppression of proinflammatory cytokines IL-6 and IP-10—differentiates it within the NK-1 antagonist class for virology applications [1]. Researchers conducting antiviral screening programs should prioritize the (1'R,2S,3R)-fosaprepitant dimeglumine isomer over other NK-1 antagonists, as the published activity data are specific to this stereochemical configuration, and stereoisomer substitution could confound interpretation of structure-activity relationships and dose-response reproducibility in dengue and potentially other viral infection models [1].

Pediatric Oncology Formulary Procurement: Evidence-Based Selection for Acute-Phase CINV Prophylaxis

Healthcare institutions and oncology pharmacy formulary committees should prioritize fosaprepitant dimeglumine procurement for pediatric CINV prophylaxis based on Phase III randomized controlled trial evidence demonstrating superior acute-phase efficacy compared to oral aprepitant in children aged 2–12 years receiving moderately or highly emetogenic chemotherapy [1]. The trial established that addition of intravenous fosaprepitant to ondansetron and dexamethasone is more effective than addition of oral aprepitant for preventing CINV in minors during the acute phase (0–24 hours post-chemotherapy) [1]. This evidence, combined with the compound's established bioequivalence to oral aprepitant (115 mg IV fosaprepitant bioequivalent to 125 mg oral aprepitant with respect to AUC0-∞) and 2.47-fold higher Cmax enabling rapid onset, supports formulary inclusion for pediatric oncology services where intravenous access is already established and oral medication tolerance may be compromised [2]. Procurement specifications should require the (1'R,2S,3R) stereoisomer as the active pharmaceutical ingredient in the dimeglumine salt form, consistent with the reference product used in pivotal pediatric trials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1'R,2S,3R)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.